molecular formula C11H8F3N3O B2437719 4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 874779-70-1

4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine

Cat. No.: B2437719
CAS No.: 874779-70-1
M. Wt: 255.2
InChI Key: VERPSMLZHHSADL-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C11H8F3N3O. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidin-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 4-bromoanisole, undergoes a trifluoromethylation reaction to introduce the trifluoromethoxy group. This is achieved using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Coupling with Pyrimidine: The trifluoromethoxyphenyl intermediate is then coupled with a pyrimidine derivative. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the trifluoromethoxyphenyl boronic acid reacts with 2-bromopyrimidine in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pyrimidine moiety plays a crucial role in the compound’s activity by facilitating interactions with the active site of the target molecule. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethoxy group and the pyrimidine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the pyrimidine moiety contributes to its biological activity and binding affinity .

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERPSMLZHHSADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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